molecular formula C12H18O B14519545 3-Ethenyl-3-methyl-2-methylideneoctahydro-1-benzofuran CAS No. 63154-44-9

3-Ethenyl-3-methyl-2-methylideneoctahydro-1-benzofuran

Cat. No.: B14519545
CAS No.: 63154-44-9
M. Wt: 178.27 g/mol
InChI Key: KKDLENGWJQMVKA-UHFFFAOYSA-N
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Description

3-Ethenyl-3-methyl-2-methylideneoctahydro-1-benzofuran is a complex organic compound with a unique structure that includes a benzofuran ring fused with an octahydro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-3-methyl-2-methylideneoctahydro-1-benzofuran typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-3-methyl-2-methylideneoctahydro-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Ethenyl-3-methyl-2-methylideneoctahydro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethenyl-3-methyl-2-methylideneoctahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-methylideneoctahydro-1-benzofuran
  • 3-Ethenyl-2-methylideneoctahydro-1-benzofuran

Uniqueness

3-Ethenyl-3-methyl-2-methylideneoctahydro-1-benzofuran is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and ring systems makes it a versatile compound for various applications.

Properties

CAS No.

63154-44-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-ethenyl-3-methyl-2-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran

InChI

InChI=1S/C12H18O/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h4,10-11H,1-2,5-8H2,3H3

InChI Key

KKDLENGWJQMVKA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCCC2OC1=C)C=C

Origin of Product

United States

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